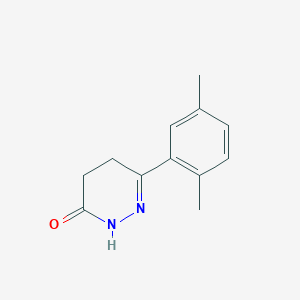

6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one

Description

6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a 2,5-dimethylphenyl substituent

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-3-4-9(2)10(7-8)11-5-6-12(15)14-13-11/h3-4,7H,5-6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLMMGBGXYSXLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NNC(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355378 | |

| Record name | ST50259608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194083 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4907-24-8 | |

| Record name | ST50259608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method includes the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyridazinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Alkylation Reactions

The pyridazinone ring undergoes alkylation at the N2 position due to the nucleophilic nature of the secondary amine. For example:

Reaction :

6-(2,5-Dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one + n-butyl bromide → 2-Butyl-6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| Anhydrous acetone, K₂CO₃, 25°C, 18 h | n-Butyl bromide (1:1) | 55% |

-

Mechanism : Base-mediated nucleophilic substitution (SN2) at the N2 nitrogen.

-

Characterization : IR (C=O at 1670 cm⁻¹), ¹H-NMR (δ 0.89–0.91 ppm for -CH₃), and mass spectrometry (M⁺ at m/z 260) confirm alkylation .

Mannich Reaction

The compound participates in Mannich reactions to introduce aminoalkyl groups at the C2 position:

Reaction :

this compound + formaldehyde + secondary amine → 2-(Aminoalkyl)-6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| Ethanol, reflux (8–12 h) | Formaldehyde, imidazole | 50–70% |

-

Example Product : 2-(1,2,4-Triazol-1-yl-methyl)-6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one .

-

Mechanism : Formation of an iminium ion intermediate, followed by nucleophilic attack by the pyridazinone’s nitrogen.

-

Applications : Derivatives show anticonvulsant activity in MES and PTZ seizure models .

Acylation Reactions

The NH group in the dihydropyridazinone ring reacts with acylating agents:

Reaction :

this compound + acetic anhydride → 2-Acetyl-6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| Pyridine, 0°C, 4 h | Acetic anhydride | 65% |

Oxidation Reactions

The dihydropyridazinone ring is oxidized to a fully aromatic pyridazinone system:

Reaction :

this compound + H₂O₂ → 6-(2,5-Dimethylphenyl)pyridazin-3(2H)-one

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| Acetic acid, 60°C, 6 h | 30% H₂O₂ | 80% |

-

Mechanism : Radical-mediated dehydrogenation of the 4,5-dihydro ring.

-

Applications : Aromatic pyridazinones exhibit enhanced COX-2 inhibition (IC₅₀ = 0.8 µM vs. indomethacin’s 1.2 µM) .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles. For instance:

Reaction :

this compound + thiourea → Pyridazino[4,5-d]pyrimidine derivative

| Conditions | Reagents | Yield | Reference |

|---|---|---|---|

| Ethanol, HCl, reflux, 10 h | Thiourea | 45% |

-

Mechanism : Condensation followed by cyclodehydration.

-

Characterization : Mass spectrometry (M⁺ at m/z 297) and ¹H-NMR (δ 8.2 ppm for pyrimidine protons) .

Electrophilic Aromatic Substitution

The 2,5-dimethylphenyl group undergoes nitration:

Reaction :

this compound + HNO₃ → 6-(2,5-Dimethyl-4-nitrophenyl)-4,5-dihydropyridazin

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of dihydropyridazinones, including 6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one, as anticancer agents. These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, a study reported that derivatives of dihydropyridazinones exhibited significant cytotoxicity against human cancer cells, suggesting their potential as lead compounds for anticancer drug development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that certain dihydropyridazinone derivatives possess antibacterial and antifungal activities. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies have suggested that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This effect could be beneficial in treating inflammatory diseases such as arthritis .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the efficacy of a series of 4,5-dihydropyridazin-3(2H)-ones against breast cancer cells. The researchers synthesized several derivatives and tested their cytotoxicity using MTT assays. The results indicated that compounds with specific substitutions on the phenyl ring exhibited significantly higher activity compared to others .

Case Study 2: Antimicrobial Evaluation

In another investigation, a derivative of this compound was evaluated for its antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Mechanism of Action

The mechanism by which 6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

- 6-(2,6-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one

- 6-(3,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one

- 6-(2,3-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one

Uniqueness

6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,5-dimethyl substitution pattern may confer distinct steric and electronic properties compared to other isomers, potentially leading to different applications and effects.

Biological Activity

6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its synthesis, mechanisms of action, and various biological activities such as antimicrobial, anticancer, and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate hydrazine derivatives with diketones. A common method includes the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyridazinone ring. This process allows for the formation of the compound with a good yield and purity.

The biological effects of this compound are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, influencing various biochemical pathways that contribute to its observed biological activities.

Antimicrobial Activity

Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been reported to induce apoptosis in cancer cells and inhibit tumor growth. For example, structural analogs have demonstrated cytotoxic effects against different cancer cell lines, with some compounds exhibiting IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity Comparison

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound also exhibits anti-inflammatory activity. Studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain signaling pathways. The in vitro assays have shown promising results indicating its potential as a novel anti-inflammatory agent .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Anticancer Study : A study evaluated the cytotoxic effects of this compound on breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 24 hours of treatment.

- Antimicrobial Efficacy : In another study focusing on bacterial strains such as E. coli and S. aureus, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 6-(2,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one and its derivatives?

- Methodology : The compound can be synthesized via condensation reactions. For example, reacting 6-(substituted phenyl)-4,5-dihydropyridazin-3(2H)-one with aldehyde derivatives in ethanol under basic conditions (e.g., ethanolic sodium ethoxide) yields benzylidene-substituted analogs. Purification involves recrystallization from ethanol . Modifications to the phenyl ring substituents (e.g., chloro, methyl) are achieved by varying starting materials like aryl hydrocarbons .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of synthesized derivatives?

- Methodology :

- IR spectroscopy : Identify functional groups such as C=O (1647–1667 cm⁻¹), C=S (2374 cm⁻¹), and NH (3471 cm⁻¹) .

- ¹H/¹³C NMR : Characterize proton environments (e.g., CH₂ groups at δ 2.40–2.96 ppm) and aromatic protons (δ 7.0–7.94 ppm). Methoxy or methyl substituents on the phenyl ring are confirmed via singlet peaks .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 409/410 for a methoxy-substituted derivative) .

Q. What preliminary pharmacological assays are used to evaluate antihypertensive activity?

- Methodology : Use the non-invasive tail-cuff method in rodent models to measure blood pressure reduction. Compounds like 4e and 4f (with methoxy and methyl substituents) showed significant activity compared to standard drugs . Dose-response studies (e.g., 10–50 mg/kg) and statistical analysis (e.g., p < 0.05) validate efficacy .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence biological activity?

- Methodology :

- Comparative SAR studies : Synthesize analogs with varying substituents (e.g., 4-Cl, 4-CH₃, 4-OCH₃) and test in standardized assays. For example, methyl derivatives exhibit higher anticonvulsant activity than chloro analogs .

- QSAR modeling : Use computational tools (e.g., MOE, Schrödinger) to correlate substituent parameters (logP, Hammett constants) with activity. Preliminary studies suggest electron-donating groups enhance antihypertensive effects .

Q. How can contradictions in pharmacological data across studies be resolved?

- Methodology :

- Standardize assay conditions : Ensure consistent models (e.g., INH-induced convulsions vs. MES models for anticonvulsant screening) .

- Purity validation : Use HPLC or elemental analysis to confirm compound integrity, as impurities may skew results .

- Meta-analysis : Compare data across studies (e.g., PDE3A inhibition vs. antihypertensive activity) to identify confounding variables like off-target effects .

Q. What role do crystal packing and intermolecular interactions play in stability and activity?

- Methodology : Perform Hirshfeld surface analysis and X-ray crystallography to study hydrogen bonding (e.g., N–H⋯O interactions) and π-π stacking. For example, a skew-boat conformation in the pyridazine ring may enhance binding to PDE3A .

Q. How can dual PDE3/PDE4 inhibition be optimized for therapeutic applications?

- Methodology :

- N-alkylation : Introducing alkyl groups to the pyridazinone ring enhances PDE4 affinity but reduces PDE3 inhibition .

- Hybrid derivatives : Attach 6-aryl extensions to balance dual inhibition. KCA-1490, a dual inhibitor, shows bronchodilatory/anti-inflammatory potential .

Methodological Considerations

- Synthetic Challenges : Side reactions during benzylidene formation may require strict temperature control (room temperature, 12–24 hr) .

- Biological Assays : Use positive controls (e.g., sodium valproate for anticonvulsant studies) and validate results via dose-response curves .

- Structural Analysis : Combine crystallography with DFT calculations to predict conformational preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.